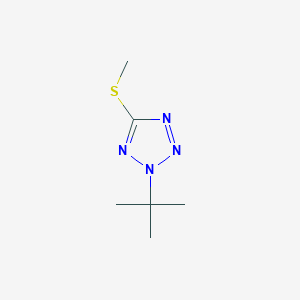
1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea is a chemical compound with a unique structure that includes a chloroethyl group and a methylcyclohexyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea typically involves the reaction of 2-chloroethylamine with 3-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethylamine+3-methylcyclohexyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of ethyl derivatives.
Substitution: The chlorine atom in the chloroethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methylcyclohexyl group may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
1-(2-Chloroethyl)-3-cyclohexylurea: Similar structure but lacks the methyl group on the cyclohexyl ring.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea: Similar structure with the methyl group in a different position on the cyclohexyl ring.
Uniqueness: 1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea is unique due to the specific positioning of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
特性
CAS番号 |
13908-14-0 |
|---|---|
分子式 |
C10H19ClN2O |
分子量 |
218.72 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(3-methylcyclohexyl)urea |
InChI |
InChI=1S/C10H19ClN2O/c1-8-3-2-4-9(7-8)13-10(14)12-6-5-11/h8-9H,2-7H2,1H3,(H2,12,13,14) |
InChIキー |
ZEXAHTHOEXBQHM-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
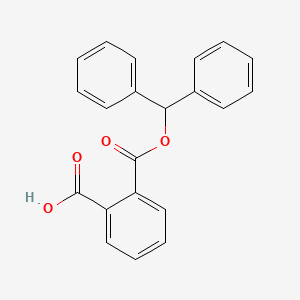
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
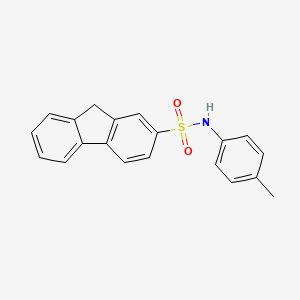
![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
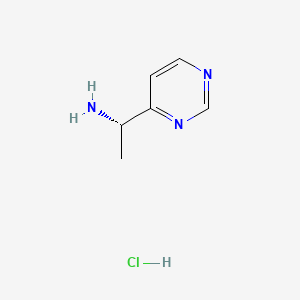


![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
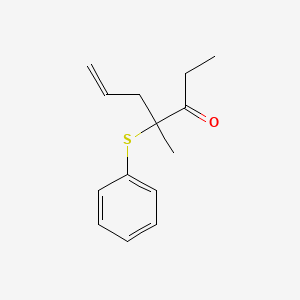
![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)
